

Starting materials for 5-Chloro-4-iodo-2-nitropyridine synthesis

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Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-nitropyridine

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An In-Depth Technical Guide to the Synthesis of **5-Chloro-4-iodo-2-nitropyridine**

Part 1: Executive Summary & Strategic Analysis

5-Chloro-4-iodo-2-nitropyridine (CAS: 1805666-99-2) is a high-value heterocyclic scaffold, primarily employed in the development of next-generation kinase inhibitors (e.g., EGFR, KRAS targeting). Its tri-functional nature—featuring a nitro group (masked amine), an iodine atom (highly reactive cross-coupling handle), and a chlorine atom (lipophilic blocking group)—makes it a versatile "linchpin" intermediate.

The synthesis of this molecule is governed by regioselectivity challenges. Direct iodination of a pyridine ring is difficult to control. Therefore, the most robust industrial and laboratory-scale route relies on a Halogen Exchange (Finkelstein-type) strategy, utilizing the high electrophilicity of the C4 position in 2-nitropyridines.

This guide details the synthesis starting from 2-Amino-4,5-dichloropyridine, converting it to the critical precursor 4,5-Dichloro-2-nitropyridine, followed by regioselective iodination.

Part 2: Starting Materials & Precursor Selection

The efficiency of this synthesis hinges on the quality of the upstream precursor. We evaluate three potential entry points:

Entry Point	Material	CAS No.	Pros	Cons
Primary	4,5-Dichloro-2-nitropyridine	1803781-87-4	Direct precursor; 1 step to target.	Expensive; limited commercial availability.
Secondary	2-Amino-4,5-dichloropyridine	22353-33-9	Cheap; stable; scalable oxidation to nitro.	Requires oxidation step (peroxide handling).
Tertiary	5-Chloro-2-nitropyridin-4-ol	1807250-01-6	High purity; regiochemistry fixed.	Requires activation (POCl ₃) then iodination (2 steps).

Recommendation: For laboratory scale (<100g), purchase 4,5-Dichloro-2-nitropyridine if available. For process scale (>100g), start with 2-Amino-4,5-dichloropyridine due to cost efficiency and supply chain stability.

Part 3: Detailed Synthetic Protocols

Phase 1: Synthesis of the Precursor (Oxidation)

If starting from 2-Amino-4,5-dichloropyridine.

Objective: Convert the 2-amino group to a 2-nitro group using a Peroxide/Sulfuric Acid oxidation. Mechanism: Formation of the nitro group via the intermediate nitroso species, driven by the strong oxidizing potential of Caro's acid (generated in situ).

Protocol:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Cool to 0°C in an ice/salt bath.

- Dissolution: Charge Conc. H₂SO₄ (10 vol) and add 2-Amino-4,5-dichloropyridine (1.0 equiv) portion-wise. Ensure temperature remains <10°C. Stir until fully dissolved.
- Oxidation: Add 30-50% Hydrogen Peroxide (H₂O₂) (5.0 equiv) dropwise over 60 minutes.
 - Critical Process Parameter (CPP): Exotherm control. Maintain T < 20°C during addition to prevent runaway decomposition.
- Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–24 hours. Monitor by HPLC/TLC (Amino starting material disappears; less polar Nitro product appears).
- Workup: Pour the reaction mixture slowly onto Crushed Ice (20 vol) with vigorous stirring. The product, 4,5-Dichloro-2-nitropyridine, will precipitate as a light yellow/beige solid.
- Isolation: Filter the solid. Wash with cold water (3x) until filtrate pH is neutral. Dry in a vacuum oven at 45°C.
 - Typical Yield: 65–75%

Phase 2: Regioselective Halogen Exchange (The Core Synthesis)

Conversion of 4,5-Dichloro-2-nitropyridine to **5-Chloro-4-iodo-2-nitropyridine**.

Rationale: The C4 position in 2-nitropyridine is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to being para to the pyridine nitrogen and meta to the electron-withdrawing nitro group. The C5-Cl is significantly less reactive, ensuring high regioselectivity.

Reagents:

- Substrate: 4,5-Dichloro-2-nitropyridine (1.0 equiv)
- Iodine Source: Sodium Iodide (NaI) (2.0 – 3.0 equiv)
- Activator: Acetyl Chloride (AcCl) or TMSCl (0.5 – 1.0 equiv) – Optional but recommended to accelerate reaction.

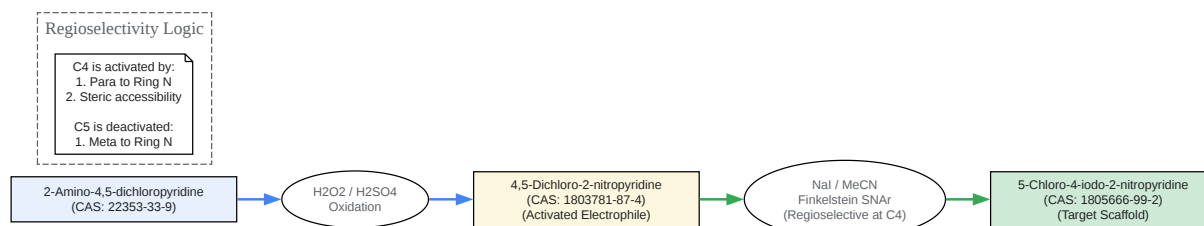
- Solvent: Acetonitrile (MeCN) or Propionitrile (anhydrous).

Protocol:

- Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
- Charging: Add 4,5-Dichloro-2-nitropyridine (1.0 equiv) and NaI (2.5 equiv) to Anhydrous MeCN (10 vol).
- Activation: Add Acetyl Chloride (0.5 equiv) dropwise. (Generates in situ soluble iodide species and activates the pyridine ring).
- Reflux: Heat the mixture to Reflux (80–82°C) for 4–8 hours.
 - Monitoring: Monitor by HPLC.[1][2] The 4-Cl is exchanged first. Prolonged heating may eventually affect the 5-Cl, so stop when starting material is consumed.
- Quench: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[3]
- Wash: Wash the organic layer with 10% Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution to remove liberated iodine (dark color fades to yellow). Wash with Brine.[3][4]
- Purification: Dry over Na_2SO_4 , concentrate. Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).
 - Target:**5-Chloro-4-iodo-2-nitropyridine** (Yellow solid).[5]
 - Typical Yield: 70–85%

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the regioselectivity logic and the synthetic flow.



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Caption: Synthetic workflow highlighting the oxidative conversion of the amine and the regioselective S_NAr iodination at the C4 position.

Part 5: Critical Data & Quality Control

Parameter	Specification	Method
Appearance	Yellow to Orange Crystalline Powder	Visual
Purity	> 98.0%	HPLC (254 nm)
¹ H NMR	Distinct singlets for H3 and H6.	DMSO-d ₆
Mass Spec	[M+H] ⁺ ~ 284/286 (Cl isotope pattern)	LC-MS (ESI)
Melting Point	118–124°C (Literature dependent)	DSC/Capillary

NMR Diagnostic Tip: In the precursor (4,5-dichloro), the C6-H and C3-H protons appear as singlets. Upon iodination at C4, the C3-H proton signal will shift significantly upfield due to the shielding effect of the large Iodine atom compared to Chlorine, and the carbon chemical shift at C4 (¹³C NMR) will change drastically (typically from ~140 ppm to ~110 ppm).

References

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